molecular formula C9H10N2S2 B1309922 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine CAS No. 883540-59-8

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine

Cat. No.: B1309922
CAS No.: 883540-59-8
M. Wt: 210.3 g/mol
InChI Key: CFTPFWOBYTXVPJ-UHFFFAOYSA-N
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Scientific Research Applications

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with “5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine” are not well-documented. It’s recommended to handle it according to good laboratory practices and to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Biochemical Analysis

Biochemical Properties

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its aromaticity, which allows it to participate in electrophilic and nucleophilic substitution reactions . This interaction is crucial for its role in biochemical pathways, where it can act as an inhibitor or activator of specific enzymes. For instance, thiazole derivatives, including this compound, have been studied for their antimicrobial, antifungal, and antitumor activities .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the phosphorylation state of these proteins, thereby altering cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . This binding is often facilitated by the thiazole ring, which can form hydrogen bonds and other interactions with the enzyme’s active site. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumor activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence cellular energy production, biosynthesis, and detoxification processes . For example, thiazole derivatives have been shown to affect the metabolism of carbohydrates and lipids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This localization is essential for its role in regulating cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate ring closure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a similar structure but lacking the ethyl and thiophene substituents.

    2-Aminothiazole: Similar structure but without the ethyl and thiophene groups.

    4-Methylthiazole: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and thiophene groups enhances its reactivity and potential biological activities compared to other thiazole derivatives .

Properties

IUPAC Name

5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPFWOBYTXVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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